molecular formula C8H13FN2O B1448819 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1803589-22-1

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Cat. No.: B1448819
CAS No.: 1803589-22-1
M. Wt: 172.2 g/mol
InChI Key: NQXWUPFPRVHJHG-UHFFFAOYSA-N
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Description

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is a chemical compound with the molecular formula C8H13FN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-1-(propan-2-yl)-1H-pyrazole with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanone.

    Reduction: Formation of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol.

    Substitution: Formation of 1-[5-chloro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol.

Scientific Research Applications

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-chloro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
  • 1-[5-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
  • 1-[5-iodo-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Uniqueness

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic profile.

Properties

IUPAC Name

1-(5-fluoro-1-propan-2-ylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O/c1-5(2)11-8(9)7(4-10-11)6(3)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXWUPFPRVHJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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